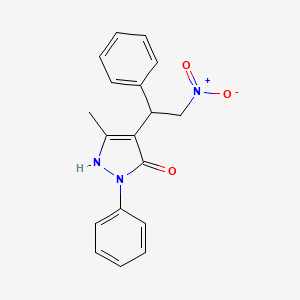

3-methyl-4-(2-nitro-1-phenylethyl)-1-phenyl-1H-pyrazol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyrazol derivative with the appropriate phenylethyl and phenyl precursors. The exact method would depend on the specific reactivity of these components .Chemical Reactions Analysis

The chemical reactivity of such a compound would depend on the nature of the substituents and the pyrazol ring. For example, the nitro group might make the compound more reactive towards reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, would be determined by experimental measurements .Aplicaciones Científicas De Investigación

Hydrogen Bonding in Crystal Structures : A study by Portilla et al. (2007) examined the crystal structures of compounds similar to 3-methyl-4-(2-nitro-1-phenylethyl)-1-phenyl-1H-pyrazol-5-ol. They found complex hydrogen-bonded sheets in these structures, which are crucial for understanding the properties of these materials (Portilla et al., 2007).

Corrosion Inhibition : Singh et al. (2020) explored the use of pyrazol derivatives as corrosion inhibitors for N80 steel in the petroleum industry. They found that these compounds could effectively mitigate corrosion, which is vital for the longevity and safety of petroleum infrastructure (Singh et al., 2020).

Green Chemistry and Synthesis : Mosaddegh et al. (2010) reported on the environmentally friendly synthesis of bis(pyrazol-5-ol) derivatives. Their method emphasizes green chemistry principles, reducing environmental impact and enhancing sustainability (Mosaddegh et al., 2010).

Pharmaceutical Applications : Zheng et al. (2010) conducted research on pyrazole derivatives, investigating their potential as pharmaceutical agents. They found that certain derivatives could suppress lung cancer cell growth, highlighting the medical relevance of these compounds (Zheng et al., 2010).

Material Science and Nanotechnology : The work by Nemytova et al. (2018) on regiocontrolled methylation of pyrazol-5-ols opens up possibilities in material science and nanotechnology, potentially leading to new materials with specific properties (Nemytova et al., 2018).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-methyl-4-(2-nitro-1-phenylethyl)-2-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-13-17(16(12-20(23)24)14-8-4-2-5-9-14)18(22)21(19-13)15-10-6-3-7-11-15/h2-11,16,19H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJJBJCQZAZFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-4-(2-nitro-1-phenylethyl)-1-phenyl-1H-pyrazol-5-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2857687.png)

![N-(3-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2857688.png)

![N-(2-chlorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2857689.png)

![N-benzyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide](/img/structure/B2857697.png)

![6-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2857701.png)

![N-methyl-N-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)methanesulfonamide](/img/structure/B2857703.png)